4-Methyl-2-phenyl-2-oxazoline-5-one CAS number
4-Methyl-2-phenyl-2-oxazoline-5-one CAS number
An In-Depth Technical Guide to 4-Methyl-2-phenyl-2-oxazoline-5-one
CAS Numbers: 13302-43-7, 90361-55-0[1] Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol
Introduction
4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone class of heterocyclic compounds, is a versatile and reactive intermediate in organic synthesis.[2] First explored in the context of the Erlenmeyer-Plöchl synthesis in the late 19th century, azlactones have become indispensable tools for the preparation of a wide array of complex molecules, including non-proteinogenic α-amino acids and various heterocyclic scaffolds.[2][3] The unique structural features of 4-methyl-2-phenyl-2-oxazoline-5-one, specifically the presence of both electrophilic and pro-nucleophilic sites, underpin its diverse reactivity and broad utility in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical entity, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
A thorough characterization of 4-methyl-2-phenyl-2-oxazoline-5-one is essential for its effective use in research and development. The following tables summarize its key physicochemical properties and expected spectroscopic data, based on information available for this class of compounds.
| Property | Value | Source |
| CAS Number | 13302-43-7, 90361-55-0 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Yellowish crystalline solid (expected) | N/A |
| Melting Point | Not explicitly reported, but related compounds have a wide range. | N/A |
| Solubility | Soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
| Spectroscopic Data | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the methyl protons, the methine proton at the 4-position, and the aromatic protons of the phenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon of the imine group, the quaternary carbon at the 4-position, the methyl carbon, and the aromatic carbons.[4] |
| IR (Infrared) | Characteristic absorption bands for the C=O (lactone) and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1] |
Synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one
The primary route for the synthesis of 4-methyl-2-phenyl-2-oxazoline-5-one is a variation of the classical Erlenmeyer-Plöchl azlactone synthesis. This method involves the cyclization of an N-acylamino acid, in this case, N-benzoylalanine, using a dehydrating agent such as acetic anhydride.[2][3]
Reaction Pathway
Caption: Synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one via cyclization of N-benzoylalanine.
Detailed Experimental Protocol
This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis.[3][5][6]
Materials:
-
N-benzoylalanine
-
Acetic anhydride
-
Ethanol
-
Boiling water
-
Benzene (for recrystallization, optional)[5]
Procedure:
-
In a flask, combine N-benzoylalanine and acetic anhydride. A molar excess of acetic anhydride is typically used.
-
Optionally, add a catalytic amount of anhydrous sodium acetate.
-
Gently heat the mixture with constant agitation. The solid should gradually dissolve, and the solution may change color.
-
Once the reaction is complete (as monitored by TLC), cool the mixture.
-
Slowly add ethanol to the cooled reaction mixture to quench the excess acetic anhydride. This reaction can be exothermic.
-
Allow the mixture to stand, preferably overnight, to facilitate the crystallization of the product.
-
Collect the crystalline product by filtration and wash it with cold ethanol, followed by boiling water to remove impurities.
-
Dry the product. For higher purity, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[5]
Chemical Reactivity and Mechanistic Insights
The chemistry of 4-methyl-2-phenyl-2-oxazoline-5-one is rich and varied, primarily due to the presence of multiple reactive sites.
Tautomerization to a Münchnone
A key aspect of the reactivity of 4-methyl-2-phenyl-2-oxazoline-5-one is its ability to undergo tautomerization to its mesoionic form, a münchnone. This occurs through the loss of a proton from the 4-position, leading to the formation of a highly reactive 1,3-dipole.
Caption: Tautomerization of the oxazolone to its reactive münchnone form.
1,3-Dipolar Cycloaddition Reactions
The münchnone tautomer readily participates in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This reaction is a powerful tool for the construction of five-membered heterocyclic rings.
Caption: General scheme of a 1,3-dipolar cycloaddition reaction of a münchnone.
Applications in Drug Development and Research
The unique reactivity of 4-methyl-2-phenyl-2-oxazoline-5-one makes it a valuable building block in several areas of chemical and pharmaceutical research.
Synthesis of α-Amino Acids
Historically, one of the most significant applications of azlactones is in the synthesis of α-amino acids. The oxazolone ring can be opened under various conditions to yield the corresponding amino acid derivatives. This allows for the introduction of a wide range of side chains at the 4-position, providing access to non-natural amino acids that are of great interest in peptide and protein engineering.[3][7][8]
Peptide Synthesis
While the oxazolone ring can be a source of epimerization during peptide synthesis, it can also be strategically employed.[7] The activation of the carboxyl group of an N-acylamino acid can lead to the in-situ formation of an oxazolone, which then reacts with an amino group to form a peptide bond. Understanding the conditions that favor or suppress oxazolone formation is crucial for stereocontrolled peptide synthesis.
Scaffold for Bioactive Molecules
The oxazolone core is present in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] 4-Methyl-2-phenyl-2-oxazoline-5-one serves as a versatile starting material for the synthesis of libraries of related compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Based on GHS classifications for this compound, 4-methyl-2-phenyl-2-oxazoline-5-one should be handled with care. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area.[1]
Conclusion
4-Methyl-2-phenyl-2-oxazoline-5-one is a historically significant and synthetically valuable heterocyclic compound. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with its rich and diverse reactivity, particularly its tautomerization to a münchnone and subsequent participation in 1,3-dipolar cycloaddition reactions, makes it a powerful tool for organic chemists. Its applications in the synthesis of non-natural amino acids and as a scaffold for bioactive molecules underscore its continued importance in academic research and the pharmaceutical industry. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of novel chemical entities.
References
-
Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]
-
Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Available at: [Link]
-
CORE. SYNTHESIS OF AMINO ACIDS. Available at: [Link]
-
Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Available at: [Link]
- Mortazavi, P., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 9-19.
-
International Journal of Research in Engineering and Science (IJRES). A Heterogeneous approach to synthesis of azlactones. Available at: [Link]
-
PubChem. 4-Methyl-2-phenyl-2-oxazoline-5-one. Available at: [Link]
-
NIST WebBook. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]
-
SpectraBase. 4-METHYL-2-PHENYL-delta2-1,3,4-OXADIAZOLIN-5-ONE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
-
PubChem. 4-Benzal-2-phenyl-5-oxazolone. Available at: [Link]
-
International Advanced Research Journal in Science, Engineering and Technology. A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. Available at: [Link]
-
ResearchGate. Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. Available at: [Link]
-
CORE. SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Available at: [Link]
-
National Institutes of Health. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Available at: [Link]
-
SpectraBase. (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone. Available at: [Link]
-
ResearchGate. A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. Available at: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. Available at: [Link]
-
ACS Publications. Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Available at: [Link]
-
MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Available at: [Link]
-
ResearchGate. In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Available at: [Link]
-
AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. Available at: [Link]
-
PubMed. (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. Available at: [Link]
Sources
- 1. 4-Methyl-2-phenyl-2-oxazoline-5-one | C10H9NO2 | CID 495826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. journals.umz.ac.ir [journals.umz.ac.ir]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
